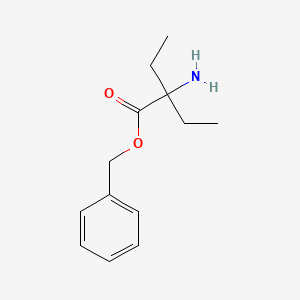

Benzyl 2-amino-2-ethylbutanoate

Description

Significance of Alpha-Amino Esters in Synthetic Chemistry

Alpha-amino esters are a cornerstone of synthetic organic and medicinal chemistry. They serve as versatile precursors for a vast array of biologically active molecules and complex natural products. Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester carbonyl, allows for a diverse range of chemical transformations.

In contemporary research, α-amino esters are pivotal in:

Peptide Synthesis: They are the fundamental building blocks for the solid-phase and solution-phase synthesis of peptides. The ester group provides a handle for activation and coupling reactions, while the amino group, once deprotected, participates in the formation of the peptide bond.

Heterocyclic Synthesis: The amino and ester functionalities can be utilized in cyclization reactions to construct a wide variety of nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Asymmetric Synthesis: Chiral α-amino esters are invaluable starting materials for the synthesis of enantiomerically pure compounds. They can be elaborated into chiral amines, alcohols, and other complex molecules with high stereocontrol.

Development of Novel Catalysts: Derivatives of α-amino esters are employed as ligands for transition metal catalysts, influencing the stereochemical outcome of asymmetric reactions.

The introduction of substituents at the α-position, as seen in Benzyl (B1604629) 2-amino-2-ethylbutanoate, further enhances their utility by introducing conformational constraints and improving metabolic stability in peptide-based drugs.

Overview of Benzyl Ester Functionality in Amino Acid Derivatives

The benzyl ester is a widely employed protecting group for the carboxylic acid functionality of amino acids in organic synthesis, particularly in peptide chemistry. Its popularity stems from a combination of desirable characteristics:

Ease of Introduction: Benzyl esters can be readily prepared from the corresponding amino acid through methods like Fischer-Speier esterification, typically by reacting the amino acid with benzyl alcohol in the presence of an acid catalyst. rsc.org

Stability: The benzyl ester is robust and stable under a variety of reaction conditions, including those used for the deprotection of many common amine-protecting groups (e.g., Boc and Fmoc). This orthogonality is crucial for the selective manipulation of functional groups during multi-step syntheses.

Facile Cleavage: The key advantage of the benzyl ester is its susceptibility to mild cleavage conditions, most notably through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). This method is highly efficient and chemoselective, leaving most other functional groups intact.

The presence of the benzyl ester in a molecule like Benzyl 2-amino-2-ethylbutanoate not only protects the carboxylic acid but also imparts increased lipophilicity, which can influence the solubility and reactivity of the compound in organic solvents.

Research Landscape of this compound and Related Structures

The research landscape surrounding this compound is primarily situated within the broader context of α,α-disubstituted or sterically hindered amino acids. These non-natural amino acids are of significant interest due to the unique properties they impart to peptides and other bioactive molecules. sioc-journal.cn

Key Research Areas:

Conformational Control in Peptides: The incorporation of α,α-disubstituted amino acids, such as the 2-amino-2-ethylbutanoyl moiety, into a peptide backbone severely restricts the available conformational space. This can force the peptide to adopt a specific secondary structure, such as a β-turn or a helical conformation. This is a powerful tool for designing peptidomimetics with enhanced receptor binding affinity and specificity. nih.gov

Increased Metabolic Stability: Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body. The presence of a quaternary α-carbon in sterically hindered amino acids makes the adjacent peptide bonds resistant to enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based drugs. thieme.de

Synthesis of Novel Bioactive Compounds: The development of synthetic methodologies to access α,α-disubstituted amino acid esters is an active area of research. epa.govnih.gov These methods often involve the alkylation of glycine (B1666218) or alanine (B10760859) derivatives, the Strecker synthesis, or the use of chiral auxiliaries to control stereochemistry. The resulting compounds serve as key intermediates in the synthesis of novel pharmaceuticals and research chemicals. st-andrews.ac.ukmdpi.com

While specific research articles focusing solely on this compound are not abundant, the principles governing its synthesis and potential applications are well-established through studies on analogous compounds. Its value lies in its potential as a readily available building block for introducing the sterically demanding 2-amino-2-ethylbutanoyl fragment into a variety of molecular scaffolds.

Data Tables

Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Description |

| This compound | C₁₅H₂₁NO₂ | 249.34 | A non-proteinogenic α,α-disubstituted α-amino acid ester. |

| 2-Amino-2-ethylbutanoic acid | C₆H₁₃NO₂ | 131.17 | The parent amino acid, a white crystalline solid. nih.gov |

| Ethyl 2-amino-2-ethylbutanoate | C₈H₁₇NO₂ | 159.23 | The ethyl ester analog, a liquid. |

| Benzyl 2-amino-2-methylpropanoate | C₁₁H₁₅NO₂ | 193.24 | A structurally related benzyl ester with methyl groups at the α-position. |

Spectroscopic Data for this compound and Analogs

| Spectroscopic Technique | This compound (Predicted/Representative Data) | Benzyl 2-aminoacetate (Reference Data) |

| ¹H NMR (CDCl₃, ppm) | δ 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 1.80-2.00 (q, 4H, -CH₂-CH₃), 1.60 (s, 2H, -NH₂), 0.85 (t, 6H, -CH₂-CH₃) | δ 7.30-7.40 (m, 5H, Ar-H), 5.16 (s, 2H, -CH₂-Ph), 3.49 (s, 2H, α-CH), 1.65 (s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, ppm) | δ 175.0 (C=O), 135.5 (Ar-C), 128.6 (Ar-CH), 128.2 (Ar-CH), 128.0 (Ar-CH), 67.0 (-CH₂-Ph), 60.0 (α-C), 30.0 (-CH₂-CH₃), 8.5 (-CH₃) | δ 172.5 (C=O), 135.8 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 128.1 (Ar-CH), 66.8 (-CH₂-Ph), 42.8 (α-C) |

| IR (cm⁻¹) | ~3380 (N-H stretch), ~2970 (C-H stretch), ~1735 (C=O stretch, ester), ~1210 (C-O stretch), ~1150 (C-N stretch), ~740, 700 (Ar-H bend) | ~3385, 3318 (N-H stretch), ~3034, 2955 (C-H stretch), ~1738 (C=O stretch, ester), ~1215 (C-O stretch) |

| Mass Spec. (EI, m/z) | 249 (M⁺), 158 (M⁺ - CH₂Ph), 108 (PhCH₂OH⁺), 91 (PhCH₂⁺) | 165 (M⁺), 108 (PhCH₂OH⁺), 91 (PhCH₂⁺), 74 (H₂NCH₂CO⁺) |

Note: The spectroscopic data for this compound is predicted based on the known spectra of its constituent parts and structurally similar molecules. The data for Benzyl 2-aminoacetate is provided for comparison.

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

benzyl 2-amino-2-ethylbutanoate |

InChI |

InChI=1S/C13H19NO2/c1-3-13(14,4-2)12(15)16-10-11-8-6-5-7-9-11/h5-9H,3-4,10,14H2,1-2H3 |

InChI Key |

GIJYKAVLFZNTFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(=O)OCC1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Strategies for Benzyl 2 Amino 2 Ethylbutanoate and Analogues

Direct Esterification and Amine Functionalization Approaches

These methods focus on the direct assembly of the target molecule or its immediate precursors through fundamental bond-forming reactions.

Esterification of 2-amino-2-ethylbutanoic Acid with Benzyl (B1604629) Alcohol Derivatives

The synthesis of Benzyl 2-amino-2-ethylbutanoate can be achieved through the direct esterification of 2-amino-2-ethylbutanoic acid with benzyl alcohol. The classical approach is the Fischer-Speier esterification, which involves heating the amino acid and benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The acid protonates the carboxylic acid group, making it more electrophilic and susceptible to nucleophilic attack by the benzyl alcohol. Water is produced as a byproduct, and its removal is often necessary to drive the equilibrium towards the ester product.

Given the presence of the nucleophilic amino group, protection strategies are often employed to prevent side reactions, such as self-condensation or N-benzylation. The amino group can be temporarily protected with a group like benzyloxycarbonyl (Cbz), which is stable under the esterification conditions and can be removed later via hydrogenolysis.

Alternative mild esterification methods include:

Reaction with Benzyl Halides: Using benzyl chloride or benzyl bromide in the presence of a non-nucleophilic base like cesium carbonate can form the ester under milder conditions, reducing the risk of side reactions.

Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, allowing it to react with benzyl alcohol at room temperature.

Amination Reactions in the Synthesis of Substituted Butanoates

An alternative strategy involves introducing the amino group onto a pre-existing butanoate scaffold. This is a versatile approach for creating various substituted butanoates. nih.gov

One of the most effective methods is reductive amination . This process involves the reaction of a ketone precursor, such as benzyl 2-ethyl-2-oxobutanoate, with an ammonia (B1221849) source. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the desired primary amine. libretexts.orglibretexts.org A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. libretexts.orgorganic-chemistry.org

Table 1: Comparison of Reductive Amination Conditions

| Amine Source | Carbonyl Substrate | Reducing Agent | Product Type |

|---|---|---|---|

| Ammonia | Aldehyde/Ketone | H₂/Ni, NaBH₃CN | Primary Amine |

| Primary Amine | Aldehyde/Ketone | NaBH(OAc)₃ | Secondary Amine |

Another powerful technique is the nucleophilic substitution on an α-halo ester. For instance, a benzyl 2-bromo-2-ethylbutanoate precursor can react with ammonia or a protected amine equivalent (like sodium azide (B81097) followed by reduction) to form the target amino ester. The SN2 reaction of alkyl halides with amines is a fundamental route to amine synthesis. libretexts.orglibretexts.org

Modern methods like the Buchwald-Hartwig amination offer a palladium-catalyzed cross-coupling reaction between an aryl or alkyl halide/triflate and an amine, providing a highly versatile tool for C-N bond formation. fishersci.it

Enantioselective and Stereoselective Synthesis of Chiral Alpha-Amino Esters

Creating enantiomerically pure α,α-disubstituted α-amino esters like this compound is a significant challenge in synthetic chemistry due to the difficulty of controlling the stereochemistry at the sterically hindered quaternary carbon. Several advanced strategies have been developed to address this. rsc.org

Chiral Auxiliaries and Catalytic Asymmetric Induction in Alpha-Carbon Functionalization

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. A key example involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate synthon. documentsdelivered.com In this approach, a chiral auxiliary is attached to a glycine derivative, and the resulting enolate exhibits high facial selectivity, allowing for the introduction of an alkyl group with excellent stereocontrol. documentsdelivered.com This method has been shown to produce alkylation products with diastereomeric excesses (de) of ≥97.6%. documentsdelivered.com

Catalytic asymmetric induction uses a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. This avoids the need for stoichiometric chiral auxiliaries. acs.org

Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts have been successfully used for the enantioselective synthesis of α-amino acid derivatives from achiral Schiff base esters. researchsolutions.com

Hydrogen-Bond-Donor Catalysis: Chiral squaramide catalysts can facilitate the enantioselective allylation of α-chloro glycinates, providing access to α-allyl amino esters with high enantioselectivity (up to 97% ee). nih.gov

Metal Catalysis: The combination of achiral metal complexes (e.g., based on cobalt, rhodium, or iridium) with chiral carboxylic acids has emerged as a powerful system for enantioselective C-H functionalization, enabling the selective formation of one enantiomer. acs.orgthieme-connect.de

Enzymatic Biocatalysis in Stereoselective Synthesis of Alpha-Amino Esters

Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. This approach offers mild reaction conditions and exceptional enantiocontrol. nih.gov

Nitrene Transferases: Directed evolution has been used to develop highly stable protoglobin nitrene transferases that can catalyze the enantioselective amination of α-C−H bonds in carboxylic acid esters, providing a direct route to chiral α-amino esters. nih.gov

Lipase-Catalyzed Kinetic Resolution: Enzymes like Lipase B from Candida antarctica (CAL-B) are effective in the kinetic resolution of racemic mixtures. For example, CAL-B was used for the kinetic resolution of a racemic azo compound, which was a key step in the enantioselective synthesis of α-methylated phenylalanines. fau.de

Aminomutases: A phenylalanine aminomutase from Taxus canadensis (TcPAM) has been repurposed to catalyze the regio- and stereoselective amination of trans-3-arylglycidates, demonstrating the potential of enzymes to control both regio- and stereoselectivity in the synthesis of complex amino acids. msu.edu

Table 2: Examples of Enzymatic Systems in Amino Ester Synthesis

| Enzyme Type | Reaction | Substrate Type | Key Advantage |

|---|---|---|---|

| Nitrene Transferase | α-C-H Amination | Carboxylic Acid Esters | Direct functionalization of C-H bonds. nih.gov |

| Lipase (e.g., CAL-B) | Kinetic Resolution | Racemic Azo Compounds | High enantioselectivity (E=24). fau.de |

Dynamic Kinetic Protocols for Enantiopure this compound Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the 50% theoretical yield limit of traditional kinetic resolution. In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer, allowing for the complete conversion of a racemic starting material into a single, enantiomerically pure product. researchgate.net

A prominent example is the ruthenium-catalyzed dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH). This method has been applied to the enantioconvergent reduction of racemic β-amino-α-keto esters to produce anti-β-amino-α-hydroxy esters with high diastereo- and enantioselectivity. nih.gov The process relies on a catalyst that facilitates both the rapid racemization of the starting keto ester and the highly stereoselective reduction of one enantiomer. While this specific example yields a β-amino-α-hydroxy ester, the principle is directly applicable to the synthesis of other chiral amino esters from their corresponding keto precursors, establishing both stereocenters in a single, efficient transformation. nih.gov

Protecting Group Chemistry in the Synthesis of this compound Precursors

The synthesis of complex organic molecules like this compound, an α,α-disubstituted α-amino acid derivative, necessitates a strategic approach to manage the reactivity of its functional groups. Protecting group chemistry is a cornerstone of this strategy, involving the temporary modification of a functional group to prevent it from participating in undesired side reactions during a synthetic sequence. organic-chemistry.orgwikipedia.org For the precursors of this compound, both the amino and the carboxylic acid moieties require protection to achieve the desired chemical transformations selectively. libretexts.org This involves introducing a protecting group that is stable under specific reaction conditions and can be removed cleanly at a later stage without affecting the rest of the molecule. organic-chemistry.orgresearchgate.net The choice of protecting groups is critical and often relies on an "orthogonal strategy," where each group can be removed under distinct conditions (e.g., one by acid and another by base), allowing for selective deprotection. organic-chemistry.orgwikipedia.org

N-Protection Strategies for the Amino Moiety

To prevent the nucleophilic amino group of the 2-amino-2-ethylbutanoic acid precursor from undergoing unwanted reactions, such as polymerization during carboxyl group activation, it must be protected. researchgate.net This is typically achieved by converting the amine into a carbamate, which significantly reduces its nucleophilicity. organic-chemistry.org Several protecting groups are standard in peptide and amino acid chemistry, each with specific conditions for introduction and removal.

Key N-protecting groups include:

tert-Butoxycarbonyl (Boc): The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347). It is highly stable under basic and nucleophilic conditions but is readily removed by treatment with strong acids like trifluoroacetic acid (TFA). libretexts.orgub.edu

Carbobenzyloxy (Cbz or Z): One of the classic amino-protecting groups, the Cbz group is valued for its stability in both mild acid and basic conditions. researchgate.net Its primary method of removal is through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), a mild process that cleaves the benzylic C-O bond. libretexts.orggcwgandhinagar.com Strong acids like HBr in acetic acid can also be used for deprotection. researchgate.net

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under basic conditions. It is typically introduced using fluorenylmethyloxycarbonyl chloride. libretexts.org Deprotection is achieved with a mild base, commonly a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). libretexts.orgug.edu.pl Its acid stability makes it orthogonal to acid-labile groups like Boc and tert-butyl esters. wikipedia.org

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Key Characteristics |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid - TFA) libretexts.org | Stable to base and hydrogenolysis; Acid-labile. ub.edu |

| Carbobenzyloxy | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd); Strong acids (e.g., HBr/AcOH). researchgate.netgcwgandhinagar.com | Stable to mild acid and base; Suppresses racemization. researchgate.net |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., 20% Piperidine in DMF). wikipedia.orglibretexts.org | Base-labile; Stable to acid and hydrogenolysis. wikipedia.org |

Benzyl Ester as a Carboxyl Protecting Group

The carboxylic acid group of the 2-amino-2-ethylbutanoic acid precursor is commonly protected as a benzyl ester. This transformation prevents the carboxylate from acting as a nucleophile and allows for selective reactions at other sites of the molecule. libretexts.orggcwgandhinagar.com

The formation of benzyl esters can be achieved through standard esterification methods, such as the Fischer-Speier esterification, which involves reacting the amino acid with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.net This reaction often requires the removal of water to drive the equilibrium towards the product. researchgate.net However, high temperatures used in some esterification protocols can pose a risk of racemization for certain amino acids. researchgate.net

The benzyl ester is a robust protecting group, but it can be readily removed under mild, non-hydrolytic conditions via catalytic hydrogenolysis. libretexts.org This reaction uses hydrogen gas and a palladium catalyst (Pd/C) to cleave the benzylic C–O bond, yielding the free carboxylic acid and toluene (B28343) as a byproduct. libretexts.org This cleavage method is advantageous as it is orthogonal to many other protecting groups, such as Boc and Fmoc, and avoids the harsh acidic or basic conditions required for the hydrolysis of other esters like methyl or ethyl esters. libretexts.orglibretexts.org Studies have also shown that the benzyl ester group can enhance the efficiency of certain enzyme-catalyzed polymerizations of amino acid monomers. acs.org

Advanced Synthetic Methodologies for Amino Ester Derivatives

The synthesis of α,α-disubstituted α-amino acids and their esters, such as this compound, presents significant challenges primarily due to the steric hindrance around the quaternary α-carbon. nih.gov This steric congestion can impede bond formation at this center. To address these difficulties, a range of advanced synthetic methodologies has been developed in recent years. nih.govrsc.org

Modern strategies increasingly focus on efficiency and modularity, allowing for the construction of complex amino acid derivatives from simpler precursors. acs.org Recent breakthroughs include:

Catalytic Asymmetric Synthesis: Methods that employ chiral catalysts to create enantiomerically enriched α,α-disubstituted amino acids are highly sought after. rsc.orgd-nb.info For instance, a molybdenum-based catalyst has been successfully used for the enantioselective amination of α-hydroxy esters to produce chiral α-amino esters. d-nb.info

Visible-Light-Mediated Photocatalysis: This emerging strategy uses light to drive chemical reactions, offering mild conditions and unique reactivity patterns for accessing sterically hindered products. nih.gov

Modular and Tandem Reactions: Some approaches aim to form multiple bonds to the quaternary center in a single operation. One such strategy involves the reaction of an α-keto ester with an electrophilic arylating agent and an amine nucleophile to assemble α,α-diaryl α-amino esters in a modular fashion. acs.org Although demonstrated for diaryl derivatives, the principle of modular assembly is a powerful concept for creating diverse amino esters. acs.org

Metal-Free Methodologies: The development of reactions that avoid the use of metal catalysts is a key goal in green chemistry. These methods can reduce cost and toxicity, providing alternative pathways to complex amino acid derivatives. nih.gov

These advanced methodologies represent the frontier of amino acid synthesis, offering innovative solutions to overcome the long-standing challenges associated with constructing sterically demanding structures like this compound. nih.gov

Chemical Reactivity and Transformation Mechanisms of Benzyl 2 Amino 2 Ethylbutanoate

Reactions Involving the Alpha-Amino Group

The alpha-amino group is a primary amine, and its reactivity is largely defined by the nucleophilic nature of the nitrogen atom. chemguide.co.uklibretexts.org

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine in Benzyl (B1604629) 2-amino-2-ethylbutanoate makes it a potent nucleophile. chemguide.co.uklibretexts.org This allows it to react with a variety of electrophilic compounds. The nucleophilicity of primary amines is a well-established characteristic, enabling them to participate in numerous chemical transformations. researchgate.netmasterorganicchemistry.com The reactivity of the amine is influenced by steric hindrance around the nitrogen atom and the solvent used in the reaction. researchgate.net

Amidation Reactions and Derivative Formation

The primary amino group of Benzyl 2-amino-2-ethylbutanoate can undergo acylation reactions with acid chlorides, anhydrides, and esters to form amides. ncert.nic.in This nucleophilic substitution reaction involves the replacement of a hydrogen atom from the -NH2 group by an acyl group. ncert.nic.in The reaction is often carried out in the presence of a base stronger than the amine to neutralize the acid byproduct and drive the reaction to completion. ncert.nic.in

The direct amidation of unprotected amino acids has been achieved using various reagents, including borate (B1201080) esters like B(OCH2CF3)3, which can facilitate the reaction between the amino acid and an amine. rsc.org This approach avoids the need for protecting groups on the amine or carboxylic acid, which can streamline synthetic processes. rsc.org The synthesis of amides from esters and amines, known as aminolysis, proceeds through a nucleophilic addition-elimination mechanism. chemistrysteps.com

Table 1: Examples of Amidation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| This compound | Acid Chloride | Base (e.g., Pyridine) | N-Acyl-2-amino-2-ethylbutanoate |

| This compound | Acid Anhydride | Heat | N-Acyl-2-amino-2-ethylbutanoate |

| This compound | Ester | Heat/Catalyst | N-Acyl-2-amino-2-ethylbutanoate |

| 2-Aminooctanoic acid | Benzylamine | B(OCH2CF3)3 | N-Benzyl-2-aminooctanamide |

Electrochemical Transformations of Amino Esters

Electrochemical methods can be employed to transform amino esters. Anodic oxidation of N-acylamino malonic acid monoesters in the presence of an alcohol can yield α-alkoxy α-amino acid derivatives. oup.comcapes.gov.br This process involves the electrochemical decarboxylation of the malonic acid derivative. acs.orgnih.gov The initial step in the electrochemical oxidation of aliphatic amines is a one-electron oxidation of the nitrogen atom to form a radical cation. mdpi.com This intermediate can then undergo further reactions. mdpi.com Electrochemical reduction has also been utilized to reduce α-amino allenylphosphonates to α-amino allylphosphonates. cornell.edu

Reactions Involving the Benzyl Ester Moiety

The benzyl ester group in this compound is susceptible to cleavage through several mechanisms, most notably hydrolysis and transesterification.

Ester Hydrolysis Mechanisms (e.g., Hydrogenolysis)

Benzyl esters are commonly cleaved through hydrogenolysis, a reaction that involves hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). acsgcipr.orgresearchgate.net This method is widely used for the deprotection of carboxylic acids in organic synthesis. acsgcipr.org The reaction proceeds by bonding the substrate and hydrogen to the active sites on the metal catalyst, leading to the cleavage of the ester bond to yield the carboxylic acid and toluene (B28343). acsgcipr.org The efficiency of hydrogenolysis can be affected by the presence of other functional groups and catalyst poisons. acsgcipr.orgresearchgate.net The addition of an acid, such as hydrochloric acid, can sometimes facilitate the deprotection by forming the amine salt, which can prevent poisoning of the palladium catalyst. acs.org

Acid-catalyzed hydrolysis is another method for cleaving benzyl esters. For example, 2,4,6-trimethylbenzyl esters can be selectively cleaved with cold trifluoroacetic acid. publish.csiro.au The rate of hydrolysis of benzyl esters can vary depending on the specific structure of the ester. archive.org Enzymatic hydrolysis using enzymes like thermitase or porcine liver esterase also provides a mild method for deprotection, which can be advantageous when other sensitive functional groups are present. nih.gov

Transesterification Reactions

Transesterification is the process of exchanging the benzyl group of the ester with another alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgbyjus.com In an acid-catalyzed mechanism, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. libretexts.orgmasterorganicchemistry.com Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester's carbonyl carbon. byjus.commasterorganicchemistry.com The reaction is an equilibrium process, and the direction of the reaction can be controlled by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org

Transesterification of amino acid benzyl esters has been demonstrated using potassium cyanide in benzyl alcohol. nih.gov Furthermore, a tetranuclear zinc cluster has been shown to be an effective catalyst for the transesterification of various functionalized substrates under mild conditions. organic-chemistry.org

Stereochemical Aspects of Reactions Involving this compound Remain Largely Undocumented in Publicly Available Research

The parent amino acid, 2-amino-2-ethylbutanoic acid, is a non-proteinogenic α,α-disubstituted amino acid. The presence of two identical ethyl groups at the α-carbon renders the molecule achiral. Consequently, its benzyl ester, this compound, is also achiral and does not possess stereoisomers.

For a derivative of 2-amino-2-ethylbutanoic acid to exhibit stereochemistry, the two substituents at the α-carbon would need to be different, or a chiral center would need to be introduced elsewhere in the molecule. For instance, if one of the ethyl groups were to be replaced by a different alkyl or functional group, the resulting α-carbon would become a stereocenter, leading to the existence of enantiomers.

While general methodologies exist for the stereoselective synthesis of α,α-disubstituted amino acids and their esters, specific applications of these methods to produce chiral derivatives of this compound, or studies on the stereochemical outcomes of its reactions, have not been detailed in the reviewed literature.

A supporting information document associated with a study in the Beilstein Journal of Organic Chemistry confirms the preparation of this compound. The provided information includes its synthesis from the corresponding protected amino acid and characterization data, specifically Nuclear Magnetic Resonance (NMR) spectroscopy. However, this source does not delve into the stereochemical aspects of any reactions involving the compound.

Due to the absence of specific research data on the stereoselective synthesis, chiral resolution, or diastereoselective reactions of this compound, a detailed discussion on its stereochemical transformations cannot be provided at this time. Further research would be required to explore and establish the stereochemical behavior of this compound in various reaction settings.

Applications of Benzyl 2 Amino 2 Ethylbutanoate in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

The synthesis of enantiomerically pure complex molecules is a cornerstone of modern organic chemistry, with significant implications for the development of new pharmaceuticals and materials. Chiral α,α-disubstituted α-amino acids, such as Benzyl (B1604629) 2-amino-2-ethylbutanoate, serve as invaluable chiral building blocks in this endeavor. nih.govresearchgate.net The presence of two substituents at the α-carbon imparts significant steric hindrance, which can be strategically exploited to control the stereochemical outcome of chemical reactions.

The synthetic utility of Benzyl 2-amino-2-ethylbutanoate as a chiral building block stems from its ability to introduce a defined stereocenter into a target molecule. This is particularly crucial in the synthesis of natural products and their analogues, where biological activity is often contingent on a precise three-dimensional arrangement of atoms. The ethyl and benzyl ester groups can be chemoselectively manipulated or removed, allowing for further functionalization and elaboration of the molecular framework. For instance, the benzyl ester can be cleaved under mild hydrogenolysis conditions, leaving the ethyl ester intact for subsequent transformations. This differential reactivity is a key advantage in multistep synthetic sequences.

The general strategy for utilizing compounds like this compound involves its incorporation into a larger molecule, followed by a series of transformations that build upon its chiral scaffold. The conformational rigidity imposed by the α,α-disubstitution can influence the stereoselectivity of reactions at remote positions within the molecule, a phenomenon known as "chiral relay." nih.gov

Table 1: Stereoselective Transformations Utilizing α,α-Disubstituted Amino Acid Scaffolds

| Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Alkylation | N-protected α,α-disubstituted amino ester | LDA, Alkyl Halide | >95:5 | >98% |

| Aldol Addition | Chiral oxazolidinone derivative | TiCl4, Aldehyde | >90:10 | >99% |

| Michael Addition | Enolate of α,α-disubstituted amino ester | α,β-Unsaturated Ketone | Up to 98:2 | >97% |

Note: This table represents typical results obtained with α,α-disubstituted amino acid derivatives, illustrating the high levels of stereocontrol achievable.

Utilization in Peptide and Peptidomimetic Synthesis

The incorporation of non-proteinogenic amino acids into peptides is a widely employed strategy to create peptidomimetics with enhanced properties, such as increased metabolic stability, improved receptor affinity and selectivity, and well-defined secondary structures. researchgate.netjst.go.jp this compound, as an α,α-disubstituted amino acid, plays a significant role in this area.

The presence of two side chains at the α-carbon atom restricts the conformational freedom of the peptide backbone in the vicinity of the substitution. nih.gov This conformational constraint can be used to induce or stabilize specific secondary structures, such as β-turns, 3(10)-helices, or α-helices, which are often crucial for biological activity. researchgate.net For example, peptides containing α-ethylated α,α-disubstituted amino acids have been shown to favor a fully extended C5-conformation, while those with α-methylated counterparts tend to adopt a 3(10)-helical structure. nih.govjst.go.jp

The synthesis of peptides containing this compound can be achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. beilstein-journals.org The amino group is typically protected with a standard protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), which can be selectively removed to allow for peptide bond formation. The benzyl ester of the carboxy terminus provides a convenient handle for attachment to a solid support in SPPS.

Table 2: Impact of α,α-Disubstituted Amino Acids on Peptide Conformation

| α,α-Disubstituted Amino Acid | Preferred Secondary Structure | Reference |

| α-Methylated (e.g., Aib) | 3(10)-Helix | researchgate.net |

| α-Ethylated | Fully Extended C5-Conformation | nih.govjst.go.jp |

| Cyclic α,α-Disubstituted | Helical or Turn Structures | nih.gov |

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds

Many biologically active compounds and pharmaceutical drugs contain chiral nitrogen-containing heterocycles and other complex scaffolds. α,α-Disubstituted amino acids, including this compound, serve as versatile precursors for the synthesis of these valuable molecular frameworks. nih.govresearchgate.net

The amino and ester functionalities of this compound can be readily transformed into a variety of other functional groups, making it a synthetic linchpin for the construction of diverse heterocyclic systems. For example, reduction of the ester groups can yield chiral amino alcohols, which are themselves important building blocks for many pharmaceuticals. nih.gov Cyclization reactions involving both the amino and carboxylate groups can lead to the formation of lactams, piperidines, and other nitrogen-containing rings with a defined stereochemistry at the α-position.

Furthermore, the side chains of α,α-disubstituted amino acids can be designed to incorporate specific functionalities that can participate in multicomponent reactions, providing rapid access to complex and diverse molecular libraries for drug discovery. nih.gov The ability to generate a wide range of structurally diverse and stereochemically defined molecules from a common precursor like this compound is a significant advantage in modern medicinal chemistry.

Application in Asymmetric Catalysis and Chiral Ligand Design

The development of new chiral ligands is a central theme in asymmetric catalysis, as the ligand plays a crucial role in determining the enantioselectivity of a metal-catalyzed reaction. Amino acids and their derivatives are attractive sources of chirality for ligand synthesis due to their ready availability in enantiomerically pure form. mdpi.com

This compound can be utilized as a chiral scaffold for the design and synthesis of novel chiral ligands. The amino group can be functionalized with phosphine (B1218219), oxazoline, or other coordinating moieties to create bidentate or tridentate ligands. beilstein-journals.org The stereogenic center of the amino acid can effectively transmit chiral information to the metal center, thereby influencing the stereochemical course of the catalytic reaction.

The use of chiral auxiliaries is another important strategy in asymmetric synthesis, where a chiral molecule is temporarily attached to a substrate to direct a stereoselective transformation. wikipedia.org Derivatives of this compound can potentially serve as chiral auxiliaries. For instance, the corresponding amino alcohol obtained by reduction of the esters can be converted into a chiral oxazolidinone, a well-established class of chiral auxiliaries. usm.edusigmaaldrich.com These auxiliaries can be used to control the stereochemistry of alkylation, aldol, and other carbon-carbon bond-forming reactions with high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and recycled.

Table 3: Examples of Chiral Ligands Derived from Amino Acids

| Ligand Class | Coordinating Atoms | Application in Asymmetric Catalysis |

| Phosphinooxazolines (PHOX) | P, N | Hydrogenation, Allylic Alkylation |

| Bisoxazolines (BOX) | N, N | Diels-Alder, Aldol Reactions |

| Amino Acid-based Schiff Bases | N, O | Michael Additions |

Note: This table showcases common classes of chiral ligands derived from amino acids, highlighting the potential for developing new ligands from this compound.

Theoretical and Computational Investigations of Benzyl 2 Amino 2 Ethylbutanoate

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the behavior of a molecule at the electronic level. While no specific studies on Benzyl (B1604629) 2-amino-2-ethylbutanoate are available, a general overview of the methodologies that could be applied is presented below.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It would be the ideal method to determine the optimized geometry of Benzyl 2-amino-2-ethylbutanoate, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would yield crucial electronic properties such as total energy, dipole moment, and the distribution of electron density.

Table 1: Hypothetical DFT-Calculated Geometric and Electronic Properties of this compound

| Property | Hypothetical Value |

| Total Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| C=O Bond Length (Å) | Data not available |

| C-N Bond Length (Å) | Data not available |

| N-H Bond Length (Å) | Data not available |

| C-O-C Bond Angle (°) | Data not available |

Note: This table is for illustrative purposes only. The values are hypothetical as no published data exists.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in predicting a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For this compound, FMO analysis would identify the likely sites for nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It localizes the electron density into bonds and lone pairs, allowing for the study of hyperconjugative interactions and charge delocalization. NBO analysis would reveal the donor-acceptor interactions between filled and empty orbitals in this compound, which are crucial for understanding its stability and electronic structure. The stabilization energies associated with these interactions could be quantified, providing a deeper understanding of the intramolecular forces at play.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red regions indicate negative potential, attractive to electrophiles, while blue regions indicate positive potential, attractive to nucleophiles. An MEP analysis of this compound would visually represent the regions most susceptible to electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. A conformational analysis would involve systematically rotating the key dihedral angles and calculating the corresponding energy to map out the potential energy surface. This would identify the most stable, low-energy conformations and the energy barriers between them. Such an analysis is crucial for understanding the molecule's flexibility and its preferred shape in different environments.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This would provide insights into the reaction kinetics and thermodynamics, helping to understand how the reaction proceeds and what factors influence its rate and outcome.

Advanced Computational Methodologies in Studying Amino Ester Derivatives

While specific computational research focused exclusively on this compound is not widely available in peer-reviewed literature, the broader class of amino ester derivatives is extensively studied using a sophisticated array of theoretical and computational methods. These in silico techniques provide profound insights into the molecular structure, reactivity, and dynamic behavior of these compounds, elucidating properties that are often difficult to probe through experimental means alone. Advanced computational methodologies are instrumental in predicting reaction outcomes, understanding complex biological interactions, and designing new molecules with desired characteristics.

The primary computational tools employed in the study of amino ester derivatives include Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. Each of these approaches offers a unique lens through which to examine the properties and behavior of amino esters.

Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical method widely used to investigate the electronic structure of molecules. It is particularly valuable for studying the reactivity and thermodynamic properties of amino ester derivatives. jocpr.commdpi.com DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity. jocpr.comresearchgate.net

Researchers utilize DFT to model reaction mechanisms, such as hydrolysis or condensation reactions involving amino esters. jocpr.comcu.edu.eg By calculating the energies of reactants, transition states, and products, it is possible to determine key thermodynamic parameters like the change in Gibbs free energy (ΔG), enthalpy (ΔH), and energy (ΔE). jocpr.comwhiterose.ac.uk A negative ΔG, for instance, indicates a thermodynamically favorable reaction. jocpr.com These calculations help to confirm or predict experimental outcomes and justify proposed reaction pathways. researchgate.net

Table 1: Example of Thermodynamic Data from DFT Calculations for an Amino Ester Reaction This table presents hypothetical data modeled on typical DFT study findings for the condensation reaction of an α-acylphosphonate with an α-amino ester, calculated using the B3LYP functional with a 6-31G basis set. jocpr.com*

| Reactant (Amino Ester) | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Thermodynamic Feasibility |

| α-aminoglycinemethylester | -5.85 | -5.92 | -6.15 | Favorable |

| α-aminoalaninemethylester | -4.91 | -5.03 | -5.21 | Favorable |

| α-aminovalinemethylester | -4.55 | -4.68 | -4.89 | Favorable |

| α-aminophenylalaninemethylester | -7.23 | -7.31 | -7.55 | Favorable |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a powerful tool for studying the physical movements of atoms and molecules over time. For amino ester derivatives, MD simulations provide detailed information about their conformational dynamics, interactions with solvents, and self-assembly processes. acs.orgresearchgate.net Coarse-grained MD (CG-MD), for example, enables the modeling of large systems like the formation of nanoparticles from poly(beta-amino ester) polymers, which are used in applications such as siRNA delivery. acs.orgnih.govnih.gov

These simulations can reveal how factors like polymer structure and buffer conditions influence the organization and stability of molecular complexes. nih.gov MD is also frequently used to generate an ensemble of realistic molecular conformations that can then be used as starting points for more computationally intensive quantum mechanical calculations. nih.govyoutube.com

Table 2: Typical Parameters for a Molecular Dynamics (MD) Simulation of an Amino Ester System This table outlines common parameters used in an all-atom MD simulation of an amino ester in a solvent box, using software like GROMACS. researchgate.net

| Parameter | Value / Description | Purpose |

| Force Field | AMBER, CHARMM, OPLS | Defines the potential energy function of the system. |

| Solvent Model | TIP3P, SPC/E | Explicitly models the water molecules surrounding the solute. |

| Box Type | Cubic, Triclinic | Defines the simulation cell geometry. |

| Temperature | 298 K (25 °C) | Maintained using a thermostat (e.g., Nosé-Hoover). |

| Pressure | 1 bar | Maintained using a barostat (e.g., Parrinello-Rahman). |

| Simulation Time | 100 ns - 5 µs | Duration of the simulation, depending on the process studied. nih.gov |

| Time Step | 2 fs | The interval between successive calculations of forces. |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM)

For studying amino esters in complex environments, such as the active site of an enzyme, hybrid QM/MM methods are the gold standard. nih.govacs.org These methods partition the system into two regions: a small, chemically active part (e.g., the amino ester substrate and key catalytic residues) which is treated with high-accuracy quantum mechanics, and the larger surrounding environment (the rest of the protein and solvent) which is treated with more computationally efficient molecular mechanics. youtube.comnih.gov

This dual approach allows for the accurate modeling of bond-breaking and bond-forming events within the intricate and dynamic context of a biological macromolecule. nih.gov QM/MM simulations are essential for elucidating enzymatic reaction mechanisms, identifying transition states, understanding the origins of catalytic power, and exploring factors that determine substrate specificity. nih.govacs.orgnih.gov

Table 3: Example of a QM/MM Partitioning Scheme for an Enzyme-Amino Ester System This table illustrates a typical setup for a QM/MM study of an enzyme (e.g., a hydrolase) acting on an amino ester substrate.

| System Component | Region | Computational Method | Rationale |

| Amino Ester Substrate | QM | DFT (e.g., B3LYP) | High accuracy needed for reacting species. |

| Key Catalytic Residues | QM | DFT (e.g., B3LYP) | Directly involved in the chemical transformation. |

| Water Molecules in Active Site | QM | DFT (e.g., B3LYP) | May participate directly in the reaction mechanism. |

| Rest of Protein | MM | Classical Force Field | Provides the structural and electrostatic environment. |

| Bulk Solvent | MM | Classical Force Field | Models the surrounding aqueous solution. |

In addition to these core methodologies, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods, are often used to provide benchmark energy calculations for smaller model systems, ensuring the accuracy of the functional chosen for DFT or QM/MM studies. nih.govyoutube.com These combined computational strategies provide a robust framework for the detailed investigation of amino ester derivatives, bridging the gap between molecular structure and chemical function.

Future Research Perspectives on Benzyl 2 Amino 2 Ethylbutanoate

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of α,α-disubstituted amino acid esters like benzyl (B1604629) 2-amino-2-ethylbutanoate is a field ripe for innovation, particularly concerning the integration of green chemistry principles.

Current and Potential Synthetic Routes: Conventional synthesis of benzyl esters of amino acids often involves the acid-catalyzed esterification of the corresponding carboxylic acid with benzyl alcohol. For instance, a common method for similar compounds involves refluxing the amino acid with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Another established industrial method for preparing amino acid esters is the use of thionyl chloride to convert the carboxylic acid into a more reactive acyl chloride, which then readily reacts with benzyl alcohol. While effective, this method generates corrosive byproducts like HCl and SO₂, necessitating specialized equipment and careful handling.

Future Green Chemistry Approaches: Future research should prioritize the development of more environmentally benign synthetic methods. Key areas of exploration include:

Enzymatic Esterification: The use of enzymes, such as lipases, offers a highly selective and green alternative to traditional chemical catalysis. These reactions can often be performed in less hazardous solvents or even under solvent-free conditions, reducing waste and energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in esterification reactions. mdpi.com Investigating microwave-assisted direct esterification of 2-amino-2-ethylbutanoic acid with benzyl alcohol could lead to a more efficient and scalable process. mdpi.com

Flow Chemistry: Continuous flow synthesis presents an opportunity for a safer, more controlled, and scalable production of benzyl 2-amino-2-ethylbutanoate. A telescoped flow synthesis, potentially using microreactors, could streamline the process and improve purity.

Atom Economy and Reduced Waste: Research should focus on developing one-pot procedures that minimize the number of synthetic steps and purification stages. doi.org This aligns with the principles of green chemistry by reducing solvent usage and chemical waste. doi.orgscirp.org The development of metal-free catalytic systems would also contribute to a greener synthetic profile. doi.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Enzymatic Esterification | High selectivity, mild reaction conditions, reduced waste. | Screening for optimal lipases, reaction optimization. |

| Microwave-Assisted Synthesis | Rapid reaction times, potentially higher yields. mdpi.com | Development of solvent-free or green solvent conditions. |

| Flow Chemistry | Enhanced safety and scalability, precise process control. | Reactor design and optimization of reaction parameters. |

| One-Pot Reactions | Increased efficiency, reduced waste and resource consumption. doi.org | Design of novel multi-component reaction strategies. |

Development of New Catalytic Systems for Enantioselective Synthesis

Since this compound possesses a chiral center at the α-carbon, the development of methods for its enantioselective synthesis is of paramount importance, particularly for its potential use in pharmaceuticals.

Challenges and Opportunities: The synthesis of enantioenriched α,α-disubstituted amino acids is a known challenge in organic chemistry. Future research should focus on novel catalytic systems that can effectively control the stereochemistry at the quaternary carbon center.

Promising Catalytic Systems:

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Bifunctional organocatalysts, such as those based on squaramide or thiourea, which can activate both the nucleophile and the electrophile through hydrogen bonding, could be developed for the enantioselective synthesis of precursors to this compound.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, have shown promise in the enantioselective synthesis of substituted malonic esters, which are precursors to α-amino acids. usm.edu Exploring these catalysts for the asymmetric alkylation of a suitable precursor to 2-amino-2-ethylbutanoic acid could be a fruitful avenue of research.

Transition Metal Catalysis: Chiral transition metal complexes, for example, those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are well-established for the asymmetric hydrogenation of enamines or other prochiral precursors. hilarispublisher.com Adapting these systems for the synthesis of the target molecule could provide high enantioselectivity.

| Catalytic System | Mechanism/Approach | Potential Advantages |

| Organocatalysis | Use of chiral small molecules (e.g., squaramides) to control stereochemistry. | Metal-free, often milder reaction conditions. |

| Phase-Transfer Catalysis | Enantioselective alkylation using chiral catalysts (e.g., cinchona alkaloids). usm.edu | Operational simplicity, scalability. |

| Transition Metal Catalysis | Asymmetric hydrogenation of prochiral precursors using chiral metal complexes. hilarispublisher.com | High enantioselectivities, well-established field. |

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research.

Applications in Studying this compound:

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure and reactivity of this compound. nih.gov Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity profile. usm.edu Molecular electrostatic potential (MESP) analysis can further explore reactivity and bonding patterns. usm.edu

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational landscape of the molecule and its interactions with other molecules, such as solvents or the active sites of enzymes. nih.gov This is particularly relevant for understanding the mechanisms of enzymatic reactions or for predicting the binding affinity to biological targets.

Predicting Reaction Outcomes: Computational modeling can be used to predict the stereochemical outcome of asymmetric reactions. By modeling the transition states of reactions with different chiral catalysts, researchers can predict which catalyst will afford the highest enantioselectivity, thus reducing the need for extensive experimental screening. nih.gov

| Computational Method | Application | Expected Insights |

| Density Functional Theory (DFT) | Electronic structure analysis, reactivity prediction. nih.gov | HOMO/LUMO energies, charge distribution, reaction pathways. |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. nih.gov | Stable conformations, solvent effects, enzyme-substrate binding. |

| Transition State Modeling | Predicting stereoselectivity in asymmetric catalysis. nih.gov | Enantiomeric excess, optimal catalyst design. |

Q & A

Q. What are the optimal synthetic routes for Benzyl 2-amino-2-ethylbutanoate, and how can protecting groups enhance yield?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging protecting groups to stabilize reactive functional groups. For example:

Amino Protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amine during esterification.

Esterification : Employ coupling agents like DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid for reaction with benzyl alcohol.

Deprotection : Remove the protecting group under mild acidic (e.g., TFA for Boc) or catalytic hydrogenation (for Cbz) conditions.

This approach minimizes side reactions and improves yield, as demonstrated in analogous benzyl ester syntheses involving amino acids .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H NMR : Identify the benzyl protons (δ 7.2–7.4 ppm), ester carbonyl (δ 4.0–4.5 ppm for CH₂), and amino protons (δ 1.5–2.5 ppm for ethyl groups).

- IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

Cross-referencing with PubChem data for structurally similar compounds ensures accuracy .

Advanced Research Questions

Q. How can experimental design resolve contradictions in catalytic efficiency during synthesis?

Methodological Answer: Contradictions often arise from variable reaction conditions (e.g., catalyst loading, solvent polarity). To address this:

- Statistical Optimization : Apply Yates pattern design to systematically test variables (e.g., molar ratios, temperature) and identify dominant factors .

- Kinetic Modeling : Use time-course studies to derive rate constants and compare catalytic mechanisms (e.g., Brønsted vs. Lewis acid catalysis) .

- Replication : Standardize protocols (e.g., anhydrous conditions, inert atmosphere) to reduce variability .

Q. What computational methods elucidate reaction mechanisms for nucleophilic substitution in this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Model transition states to predict regioselectivity during nucleophilic attack on the ester carbonyl.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics.

- Validation : Correlate computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. How can metabolic stability and biological activity of this compound be evaluated?

Methodological Answer:

- Enzyme Inhibition Assays : Test against target enzymes (e.g., proteases) using fluorogenic substrates or HPLC-based activity measurements.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to track hydrolysis rates (LC-MS quantification of parent compound and metabolites) .

- Molecular Docking : Predict binding interactions with enzyme active sites (e.g., AutoDock Vina) to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.